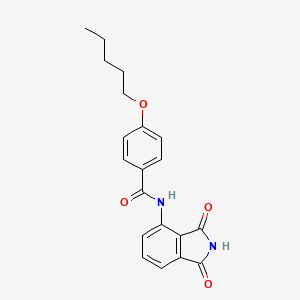

N-(1,3-dioxoisoindolin-4-yl)-4-(pentyloxy)benzamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-4-pentoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-2-3-4-12-26-14-10-8-13(9-11-14)18(23)21-16-7-5-6-15-17(16)20(25)22-19(15)24/h5-11H,2-4,12H2,1H3,(H,21,23)(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHLEHCSGWNKKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-4-(pentyloxy)benzamide typically involves multiple steps:

Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.

Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via an etherification reaction, where a suitable phenol derivative is reacted with an alkyl halide (e.g., pentyl bromide) in the presence of a base such as potassium carbonate.

Coupling Reaction: The final step involves coupling the phthalimide derivative with the pentyloxy-substituted benzamide. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the benzamide and phthalimide moieties.

Reduction: Reduced forms of the benzamide group.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(1,3-dioxoisoindolin-4-yl)-4-(pentyloxy)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-4-(pentyloxy)benzamide depends on its specific application:

Biochemical Probes: It may interact with specific enzymes or proteins, inhibiting their activity.

Therapeutic Agents: It could modulate signaling pathways involved in inflammation or cancer progression by binding to molecular targets such as receptors or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3-Dioxoisoindolinyl Moieties

Compound 48-273

- Structure: Contains a 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl group linked via an acetamido spacer to a fluorinated benzamide and quinoline moiety.

- Key Data :

- Comparison : The extended linker (acetamido-butoxy) and fluorinated aromatic system differentiate it from the target compound. These modifications likely enhance target binding affinity but reduce synthetic accessibility compared to the simpler pentyloxy-benzamide structure.

Compound 9c

- Structure : Features a hexanamide linker between the benzamide and dioxoisoindolinyl groups.

- Key Data :

- Comparison : The hexanamide spacer may improve proteasome recruitment efficiency but increases molecular weight (MW ≈ 600 Da) compared to the target compound’s pentyloxy chain (MW ≈ 400–450 Da, estimated). Lower yield (31% vs. hypothetical 50–70% for simpler derivatives) reflects synthetic challenges with longer linkers .

Arvinas PROTAC Derivatives

- Structure: Variants include triazole or piperazine linkers connecting the dioxoisoindolinyl group to aromatic or cyano-substituted benzamides .

Analogues with Alternative Core Structures

N-(2-aminophenyl)-4-(pentyloxy)benzamide ()

- Structure: Replaces the dioxoisoindolinyl group with a 2-aminophenyl moiety.

- Key Data :

N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]-4-ethoxybenzamide ()

- Structure: Substitutes the isoindolinone core with a dioxopyrimidinyl group.

Research Findings and Implications

- Synthetic Accessibility : Compounds with shorter linkers (e.g., pentyloxy) or simpler spacers generally achieve higher yields (e.g., 72% for 48-273 vs. 31% for 9c) .

- Structural Flexibility: The 1,3-dioxoisoindolinyl group serves as a versatile warhead for targeted protein degradation, but substituents like fluorobenzamide (48-273) or cyano groups (Arvinas derivatives) fine-tune specificity .

Biological Activity

N-(1,3-dioxoisoindolin-4-yl)-4-(pentyloxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a phthalimide moiety linked to a pentyloxy-substituted benzamide group. Its molecular formula is , and it has been characterized by various synthetic routes that involve the formation of the phthalimide structure and subsequent modifications to introduce the pentyloxy group.

This compound has been explored for its role as a biochemical probe and inhibitor in enzymatic studies. The mechanism of action can be summarized as follows:

- Enzymatic Inhibition : The compound may interact with specific enzymes or proteins, inhibiting their activity. This interaction can potentially modulate various biochemical pathways related to inflammation and cancer progression.

- Therapeutic Modulation : By binding to molecular targets such as receptors or enzymes, it may influence signaling pathways involved in disease processes.

1. Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory properties. It has been tested in various models to evaluate its efficacy in reducing inflammation markers.

2. Anticancer Activity

The compound has shown promise in anticancer studies, where it was evaluated for its ability to inhibit tumor cell proliferation. Specific studies have highlighted its effectiveness against certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Reduces inflammation markers in animal models | |

| Anticancer | Inhibits proliferation of cancer cell lines | |

| Enzymatic inhibition | Acts as a biochemical probe in enzymatic studies |

Case Studies

Several case studies have documented the biological effects of this compound:

- Case Study 1 : In vitro studies demonstrated that the compound significantly inhibited the growth of breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

- Case Study 2 : A study conducted on inflammatory models showed that administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Q & A

Q. What synthetic methodologies are effective for synthesizing N-(1,3-dioxoisoindolin-4-yl)-4-(pentyloxy)benzamide?

A two-step approach is commonly employed:

- Step 1 : Condensation of 4-(pentyloxy)benzohydrazide with phthalic anhydride in acetic acid under reflux (12–16 hours).

- Step 2 : Purification via recrystallization using a chloroform/methanol (1:1) solvent mixture to achieve >95% purity . Key considerations include controlling reaction temperature (80–100°C) and monitoring progress via TLC. Hazard assessments for reagents like acetic acid and phthalic anhydride are critical .

Q. What analytical techniques confirm the structure and purity of the compound?

- FT-IR : Identifies carbonyl stretches (1670 cm⁻¹ for amide C=O, 1712 cm⁻¹ for phthalimide C=O) .

- NMR : ¹H NMR signals at δ 8.08–7.93 ppm (aromatic protons) and δ 7.31 ppm (amide NH) .

- Single-crystal XRD : Confirms monoclinic space group P2₁/n with unit cell parameters a = 14.094 Å, b = 7.248 Å, c = 14.517 Å .

- HRMS : Validates molecular ion peaks (e.g., [M–H]⁻ at m/z 283.26868) .

Q. What safety protocols are recommended when handling this compound?

- Conduct hazard assessments for mutagenicity (Ames II testing for analogs shows low but non-zero risk) .

- Use PPE (gloves, goggles), fume hoods, and avoid skin contact. Store in airtight containers away from heat due to decomposition risks .

Advanced Research Questions

Q. How can DFT and Hirshfeld surface analysis elucidate the structure-activity relationship of this compound?

- DFT : Calculates HOMO/LUMO energies (e.g., HOMO = −6.12 eV, LUMO = −1.98 eV) to predict electrophilic/nucleophilic sites and redox behavior .

- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., O···H, N···H contacts) influencing crystal packing and stability. For example, 25.8% of Hirshfeld surfaces correspond to H-bonding interactions .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to rationalize binding affinities in biological assays .

Q. How can researchers optimize reaction conditions to improve yield and scalability?

- Solvent Screening : Compare acetic acid vs. acetonitrile for faster reaction kinetics.

- Catalyst Use : Evaluate trichloroisocyanuric acid (TCICA) for oxidative steps, maintaining pH 7–9 with sodium carbonate .

- Scale-up Risks : Address exothermicity via controlled addition of reagents (e.g., phthalic anhydride) and use jacketed reactors for temperature control .

Q. How to address contradictory results in the compound’s biological activity across studies?

- Cross-Validation : Perform enzyme inhibition (e.g., acetylcholinesterase IC₅₀ assays) and cytotoxicity assays (e.g., MTT on SH-SY5Y cells) under standardized conditions .

- Solvent Effects : Test DMSO vs. ethanol to rule out solvent interference in IC₅₀ discrepancies .

- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or β-amyloid), correlating binding energies with experimental data .

Q. What strategies resolve crystallographic disorder in the phthalimide moiety during XRD analysis?

- Data Collection : Use low-temperature (100 K) measurements to reduce thermal motion artifacts .

- Refinement Constraints : Apply restraints to isotropic displacement parameters for disordered oxygen atoms.

- Twinned Crystals : Employ TwinRotMat or PLATON to model twinning ratios (e.g., twin law −h, −k, l) .

Notes on Methodological Rigor

- Contradictions in Biological Data : Variability in anti-inflammatory assays may arise from differences in cell lines (e.g., RAW 264.7 vs. THP-1) or endotoxin contamination. Include LPS-negative controls .

- Synthetic Byproducts : Monitor for N-acylurea formation via LC-MS during amide coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.